molecular formula C17H16N4O B3868082 4-methyl-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide

4-methyl-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide

Cat. No. B3868082
M. Wt: 292.33 g/mol
InChI Key: GMZKZKKUGRZMQA-WOJGMQOQSA-N
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Description

Benzimidazoles are a class of organic compounds that are structurally similar to natural nucleotides, allowing them to interact easily with biological systems . They are known for their wide range of biological activities, including anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The specific synthesis process for “4-methyl-N’-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide” is not available in the sources I found.


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is typically established using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary depending on the specific compound. These properties are typically determined using a variety of analytical techniques .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can also vary widely. Some benzimidazole derivatives have been found to inhibit certain enzymes, while others have antiviral or antibacterial properties . The specific mechanism of action for “4-methyl-N’-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide” is not available in the sources I found.

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary depending on the specific compound. Some benzimidazole derivatives are used as drugs and have been thoroughly tested for safety, while others may be less well-studied .

Future Directions

Research into benzimidazole derivatives is ongoing, with many potential applications in medicine and other fields . Future research may focus on developing new benzimidazole derivatives with improved properties, or on finding new applications for existing compounds.

properties

IUPAC Name

4-methyl-N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-7-9-13(10-8-12)17(22)20-18-11-16-19-14-5-3-4-6-15(14)21(16)2/h3-11H,1-2H3,(H,20,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZKZKKUGRZMQA-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide
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4-methyl-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide
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4-methyl-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide
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4-methyl-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide
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4-methyl-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide
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4-methyl-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide

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